Bis(pentane-2,4-dionato-O,O')lead
Description
Overview of Lead(II) Coordination Chemistry and the Role of the 6s² Lone Electron Pair in Stereochemistry
The coordination chemistry of lead(II) is particularly diverse due to the presence of a 6s² lone pair of electrons in its valence shell. acs.org This lone pair can be stereochemically active or inactive, significantly influencing the coordination geometry of lead(II) complexes. acs.orgresearchgate.net When the lone pair is stereochemically active, it occupies a position in the coordination sphere, leading to a distorted geometry described as "hemidirected." acs.orgacs.org In this arrangement, the ligand bonds are directed to only a part of the coordination sphere, leaving a void where the lone pair resides. researchgate.net Conversely, if the lone pair is stereochemically inactive, the ligands are arranged more symmetrically around the central lead ion, resulting in a "holodirected" geometry. acs.orgacs.org
The stereochemical activity of the 6s² lone pair is influenced by factors such as the nature of the ligands and the coordination number. acs.orgacs.org Quantum chemical studies have confirmed the stereochemical activity of the lone pair in many lead(II) complexes with oxygen-donor ligands. researchgate.netmdpi.com This activity is a key factor in determining the structural and potentially the reactive properties of these compounds. mdpi.com
Historical Context and Evolution of Research on Bis(pentane-2,4-dionato-O,O')lead
Metal acetylacetonates (B15086760) have historical significance in coordination chemistry, being among the earliest recognized coordination compounds. researchgate.net Research into these compounds gained momentum during World War II due to their volatility, which was explored for potential applications in isotope separation. researchgate.net
Early structural determinations of bis(acetylacetonato)lead(II) were found to be imprecise, showing an unusually wide range of Pb-O bond distances. psu.edu More recent and precise studies using single-crystal X-ray diffraction have provided a clearer understanding of its structure. psu.edursc.org These studies have revealed a polymeric structure for crystalline bis(acetylacetonato)lead(II). psu.edu The evolution of analytical techniques, such as large-angle X-ray scattering (LAXS), has further enabled the study of the structure of the solvated lead(II) ion in solution, providing a comparative basis for understanding the solid-state structure. psu.edursc.orgiaea.org An earlier extraction experiment had already indicated the stereochemical activity of the 6s² lone pair in the Pb(acac)₂ complex. psu.edu
Compound Properties and Structure
The properties and structural details of this compound and related compounds are summarized in the tables below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O₄Pb | psu.edu |
| Molecular Weight | 405.40 g/mol | psu.edu |
| CAS Number | 15282-88-9 | sigmaaldrich.com |
| Appearance | Colorless single crystals, powder | sigmaaldrich.compsu.edu |
| Melting Point | 141-144 °C | sigmaaldrich.com |
Crystal Structure Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | psu.edu |
| Space Group | P2₁/c | psu.edu |
| a | 8.083(2) Å | psu.edu |
| b | 7.830(2) Å | psu.edu |
| c | 18.940(4) Å | psu.edu |
| β | 94.74(3)° | psu.edu |
| Volume | 1194.6(5) ų | psu.edu |
| Z | 4 | psu.edu |
Selected Bond Lengths in this compound
| Bond | Length (Å) | Source |
| Pb-O (chelated) | 2.32 - 2.37 | rsc.org |
| Pb-O (bridging) | 3.01 - 3.26 | rsc.org |
In the solid state, the lead(II) ion in bis(acetylacetonato)lead(II) is primarily coordinated to four oxygen atoms from the two acetylacetonate (B107027) ligands in a nearly flat pyramidal arrangement. psu.edursc.org Additionally, there are weaker interactions with three oxygen atoms from neighboring molecules, resulting in a polymeric chain structure. psu.edursc.org This coordination environment leads to a distorted geometry, which is evidence for the stereochemically active 6s² lone pair on the lead(II) ion. rsc.orgiaea.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
lead(2+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUWSQNTAFLDC-FDGPNNRMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15282-88-9 | |
| Record name | Bis(pentane-2,4-dionato-O,O')lead | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015282889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentane-2,4-dionato-O,O')lead | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bis Pentane 2,4 Dionato O,o Lead
Direct Synthesis Routes
Direct synthesis methods provide straightforward pathways to obtaining lead(II) acetylacetonate (B107027) from readily available lead compounds and acetylacetone (B45752).
A common and direct method for synthesizing lead(II) acetylacetonate involves the reaction of lead(II) oxide (PbO) with acetylacetone (Hacac). wikipedia.orgsciencemadness.org This reaction leverages the amphoteric nature of lead(II) oxide, which reacts with the acidic proton of the β-diketone, acetylacetone. sciencemadness.orgwikipedia.org The general reaction is:
PbO + 2 C₅H₈O₂ → Pb(C₅H₇O₂)₂ + H₂O
In one patented industrial-scale process, a slurry of lead oxide in water is reacted with acetylacetone at approximately 50°C with continuous stirring to ensure homogeneity. The pH of the reaction is carefully maintained between 5.5 and 6.0. The resulting crystalline solid product is then isolated through filtration or centrifugation and dried under a vacuum. This exothermic reaction can produce yields exceeding 85%, particularly when anhydrous reagents and precise stoichiometric control are employed.
An alternative approach involves dissolving lead(II) oxide in hot aqueous trifluoromethanesulfonic acid to prepare anhydrous lead(II) trifluoromethanesulfonate (B1224126), which can then be used in further reactions. psu.edu Another method describes refluxing a mixture of acetylacetone and toluene (B28343) (in a 1:1 ratio) over lead foil to obtain well-defined colorless single crystals of the compound. psu.edu
The synthesis of lead(II) acetylacetonate can also be accomplished through an acid-base reaction between lead(II) hydroxide (B78521), Pb(OH)₂, or hydrated lead oxides (PbO·xH₂O) and acetylacetone. wikipedia.orgyoutube.comgoogle.com This method is based on the principle of reacting a metal hydroxide with acetylacetone, which leads to the formation of the metal acetylacetonate complex and water. google.com The reaction is as follows:
Pb(OH)₂ + 2 C₅H₈O₂ → Pb(C₅H₇O₂)₂ + 2 H₂O
A typical laboratory-scale procedure involves first precipitating lead(II) hydroxide from a solution of a lead(II) salt, such as lead(II) acetate (B1210297) or lead(II) nitrate (B79036), by adding an aqueous solution of a base like sodium hydroxide or potassium hydroxide. youtube.com The resulting lead hydroxide precipitate is washed thoroughly to remove any residual alkali ions. Subsequently, the purified lead hydroxide is reacted with a stoichiometric amount of acetylacetone at a controlled temperature, typically between 40–50°C, to yield the desired product. This method is advantageous as it can produce high yields and purity, minimizing contamination from extraneous ions if the intermediate hydroxide is properly washed. google.com
Preparation for Specific Research Applications
For research purposes, the purity, crystallinity, and anhydrous nature of lead(II) acetylacetonate are often critical. Specialized synthetic protocols have been developed to meet these requirements.
In many research applications, particularly those conducted in organic solvents, it is crucial to use an anhydrous form of lead(II) acetylacetonate. psu.eduamericanelements.com The presence of water can interfere with subsequent reactions or affect the properties of the materials being synthesized. One method to obtain a highly pure, anhydrous product is through the use of a soluble, non-coordinating lead salt as a precursor. For instance, anhydrous lead(II) trifluoromethanesulfonate, Pb(CF₃SO₃)₂, can be prepared by dissolving lead(II) oxide in hot trifluoromethanesulfonic acid and evaporating the water and excess acid. psu.edu This anhydrous precursor can then be dissolved in acetylacetone, which acts as both the solvent and the ligand, forming the desired complex in a water-free environment. psu.edu The resulting solvated lead(II) ion complex is suitable for detailed structural studies in solution using techniques like Large-Angle X-ray Scattering (LAXS). rsc.org
Maximizing purity and yield is a primary goal in research settings. High-purity lead(II) acetylacetonate (>99%) can be obtained by subjecting the crude product to sublimation at 120–150°C under reduced pressure. This technique effectively separates the volatile lead(II) acetylacetonate from non-volatile impurities. Analytical validation using methods such as Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is employed to confirm the thermal stability, phase purity, and elemental composition of the purified compound. For example, TGA can confirm thermal stability up to 220°C, while ICP-MS can verify the lead content, which theoretically is 51.2%.
A solvent-free approach has also been developed, which involves reacting metallic lead directly with acetylacetone at 80°C in the presence of iodine as a catalyst, achieving yields of up to 88% and reducing hazardous waste.
Solid-State and Solution-Phase Synthetic Approaches for Heterometallic Complexes Using Bis(pentane-2,4-dionato-O,O')lead
Lead(II) acetylacetonate is a valuable precursor for the synthesis of heterometallic complexes, which contain two or more different metal ions. These materials are of interest for applications in functional materials like multiferroics and superconductors. mdpi.comdocumentsdelivered.com
Both solid-state and solution-phase methods are utilized. In the solid-state approach , a stoichiometric mixture of [Pb(acac)₂] and another metal acetylacetonate, such as cobalt(II) acetylacetonate [Co(acac)₂], are ground together, sealed in an evacuated glass ampule, and heated in a furnace with a temperature gradient. mdpi.com The heterometallic complex sublimes to the colder zone of the ampule, where it crystallizes. mdpi.com This method has been successfully used to synthesize complexes like [Pb₂Co₅(acac)₁₄] and [PbCo(acac)₄]. mdpi.com
The solution-phase synthesis is performed under an inert, oxygen-free atmosphere using standard Schlenk line or glove box techniques. mdpi.com The starting materials, [Pb(acac)₂] and another metal complex, are mixed in a dry, deoxygenated organic solvent. mdpi.comdocumentsdelivered.com This approach allows for the synthesis of discrete molecular precursors, such as the heteroleptic complex Pb₂Fe₂(hfac)₆(acac)₂ (where hfac is hexafluoroacetylacetonate), which was obtained by reacting Fe(acac)₂ with a pre-formed heterometallic lead-iron complex in solution. documentsdelivered.com Unlike many polymeric heterometallic structures, this complex is soluble in non-coordinating solvents and retains its structure in solution. documentsdelivered.com
The table below summarizes the synthetic conditions for preparing heterometallic complexes using lead(II) acetylacetonate as a precursor.
| Target Complex | Synthetic Method | Starting Materials | Ratio (Pb:Other Metal) | Conditions | Yield | Reference |
| [Pb₂Co₅(acac)₁₄] | Solid-State | [Pb(acac)₂], [Co(acac)₂] | 1 : 2.5 | 130°C to 120°C temp. gradient, 1 day | ~62% | mdpi.com |
| [PbCo(acac)₄] | Solid-State | [Pb(acac)₂], [Co(acac)₂] | ~1 : 1 | 115°C to 105°C temp. gradient, 1 day | ~42% | mdpi.com |
| PbFe(acac)₄ | Solid-State | [Pb(acac)₂], [Fe(acac)₂] | 1 : 1 | Not specified | Not specified | documentsdelivered.com |
| Pb₂Fe₂(hfac)₆(acac)₂ | Solution-Phase | Pb₂Fe(hfac)₆, Fe(acac)₂ | 1 : 1 | Solution-based stoichiometric reaction | High scale | documentsdelivered.com |
Structural Elucidation and Stereochemical Investigations of Bis Pentane 2,4 Dionato O,o Lead
Crystalline State Structures
The solid-state architecture of bis(pentane-2,4-dionato-O,O')lead has been meticulously examined, primarily through X-ray diffraction methods. These studies reveal a complex and fascinating structure influenced by both intramolecular and intermolecular forces.
Single-Crystal X-ray Diffraction Analysis
In the solid state, the lead(II) ion in this compound is chelated by two bidentate acetylacetonate (B107027) (acac⁻) ligands. psu.edursc.orgiaea.org The lead(II) ion strongly binds to four oxygen atoms from these two ligands, creating a coordination environment that can be described as a nearly flat pyramidal configuration. psu.edursc.org This primary coordination sphere is a key feature of the molecule's structure.
Beyond these four primary bonds, the coordination sphere of the lead(II) ion is extended by interactions with oxygen atoms from neighboring molecules. psu.edursc.orgiaea.org Specifically, three additional bridging oxygen atoms from adjacent ligands of two neighboring this compound molecules form longer contacts with the lead center. psu.eduiaea.org These weaker interactions formally increase the coordination number of the lead(II) ion to seven. iaea.org
The Pb-O bond lengths within the primary coordination sphere, where the lead(II) ion is chelated by the two acetylacetonate ligands, fall within the range of 2.32 to 2.37 Å. psu.edursc.org These relatively short bond distances indicate strong interactions between the lead ion and the oxygen atoms of the acetylacetonate ligands. psu.edursc.orgiaea.org
In contrast, the Pb-O distances to the three bridging oxygen atoms from neighboring molecules are significantly longer, ranging from 3.01 to 3.26 Å. psu.edursc.orgiaea.org While these are weaker interactions compared to the chelating bonds, they are still shorter than the sum of the van der Waals radii, suggesting a degree of intermolecular bonding. iaea.org
The geometry of the four primary oxygen atoms around the lead center is that of a distorted square pyramid, with the lead atom at the apex. iaea.org The oxygen atoms lie almost in the same plane, forming the base of the pyramid. iaea.org
| Interaction Type | Atom 1 | Atom 2 | Bond Distance (Å) |
| Primary Coordination | Pb | O | 2.32 - 2.37 |
| Intermolecular Interaction | Pb | O (neighboring) | 3.01 - 3.26 |
This table presents the range of lead-oxygen bond distances observed in the crystal structure of this compound, distinguishing between the primary coordination sphere and intermolecular contacts.
These weaker Pb-O interactions, while not as strong as the primary chelation, are crucial in dictating the packing of the molecules in the crystal and the formation of the extended one-dimensional polymeric chains.
A significant aspect of the structure of this compound is the stereochemical activity of the 6s² lone pair of electrons on the lead(II) ion. psu.edursc.org In the crystalline state, this lone pair is not spherically distributed around the lead nucleus but occupies a distinct region in space, influencing the coordination geometry. psu.edursc.orgiaea.org
The distorted square pyramidal arrangement of the four strongly bound oxygen atoms is a direct consequence of the lone pair's presence, which occupies the axial position of the pyramid. iaea.org This hemidirected geometry, where the ligands are arranged on one side of the lead ion, is characteristic of lead(II) compounds with a stereochemically active lone pair. nih.govresearchgate.net The repulsion between the lone pair and the bonding pairs of electrons pushes the ligands away, resulting in the observed distorted geometry. iaea.org
The stereochemical activity of the 6s² lone pair is a result of the significant covalent character in the Pb-O bonds. iaea.org The interaction between the lead 6s orbital and the oxygen 2p orbitals leads to a non-spherically symmetrical electron density. researchgate.net Quantum chemical studies suggest that the complexation of Pb(II) can be explained by the interaction of the 6s² electrons and the accepting 6p orbitals, leading to a polarized "sp" hybrid lone pair. arxiv.orgarxiv.org
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of bulk samples of this compound. The PXRD pattern provides a fingerprint of the crystalline phase, allowing for phase identification and assessment of purity. The observed diffraction pattern can be compared to standard patterns, such as the one in the ICDD PDF database (00-042-1352), to confirm the identity of the synthesized material.
Analysis of the PXRD data for a related yttrium acetylacetonate hydrate (B1144303) revealed a monoclinic crystal system with a P21/c space group. researchgate.net While specific unit cell parameters for this compound are determined from single-crystal data, PXRD is essential for routine characterization and to ensure phase purity of the bulk material. psu.edu
Solution-Phase Structural Studies of this compound
The behavior and structural characteristics of this compound in solution have been the subject of detailed investigations, employing advanced analytical techniques to elucidate its coordination environment and the influence of the solvent on its stereochemistry.
Large-Angle X-ray Scattering (LAXS) for Solvated Species
Large-Angle X-ray Scattering (LAXS) has proven to be a powerful tool for determining the structure of solvated metal ions in solution. Studies on the lead(II) ion in acetylacetone (B45752) (Hacac) as a solvent have provided significant insights into the coordination chemistry of this compound in the solution phase. psu.edu
In a study where lead(II) trifluoromethanesulfonate (B1224126) was dissolved in acetylacetone, LAXS analysis revealed that the lead(II) ion is solvated by the neutral acetylacetone molecules. psu.edu The data strongly indicated the formation of a pentasolvate, where five acetylacetone molecules coordinate to the lead(II) ion. psu.edu
The LAXS data for the acetylacetone solution of the lead(II) ion indicated a mean Pb–O bond distance of 2.724(5) Å. psu.edu This relatively long bond distance, when compared to solid-state structures, is indicative of a higher coordination number. The coordination number of the lead(II) ion in this solvate is interpreted to be ten, arising from the five bidentate acetylacetone solvent molecules. iaea.org This contrasts sharply with the lower coordination numbers typically observed in the solid-state structure of this compound. psu.eduiaea.org
A significant finding from the solution-phase studies is the stereochemical behavior of the 6s² lone electron pair of the lead(II) ion. While this lone pair is stereochemically active in the crystalline structure of this compound, leading to a distorted coordination geometry, it is found to be inactive in the solvated complex in acetylacetone solution. psu.edursc.org The high coordination number and the symmetrical arrangement of the solvating ligands are thought to be responsible for this inactivity, resulting in a more regular coordination geometry around the lead(II) center. psu.edunih.gov This is a common phenomenon for Pb(II) complexes, where the stereochemical activity of the lone pair can be influenced by the coordination environment. researchgate.netresearchgate.net
| Parameter | Value | Reference |
| Solvate Formation | Pentasolvate | psu.edu |
| Mean Pb-O Bond Distance in Solution | 2.724(5) Å | psu.edu |
| Coordination Number in Solution | 10 | iaea.org |
| 6s² Lone Pair Activity in Solution | Inactive | psu.edursc.org |
Spectroscopic Investigations of Solution Behavior
Spectroscopic techniques, particularly infrared (IR) spectroscopy, provide complementary information to the scattering methods, offering details on the vibrational modes of the ligands and how they change upon coordination.
Infrared spectroscopic studies of lead(II) in acetylacetone solution show distinct changes in the vibrational bands of the acetylacetone molecule upon coordination. In the pure solvent, a dominant band at 1613 cm⁻¹ is attributed to the C=O and C=C vibrations of the enol form of acetylacetone. psu.edu In the lead(II) solution, the intensity of this band decreases significantly, and a new shoulder appears at approximately 1559 cm⁻¹. psu.edu This shift to a lower frequency is indicative of the coordination of the carbonyl oxygen atoms to the lead(II) ion, which weakens the C=O double bond. For comparison, in the solid state of this compound, a single band at 1584 cm⁻¹ is observed, assigned to the C=O and C=C vibrations in the coordinated enolate form of the ligand. psu.edu
| Vibrational Mode | Pure Acetylacetone (cm⁻¹) | Lead(II) in Acetylacetone (cm⁻¹) | Solid Pb(acac)₂ (cm⁻¹) | Reference |
| ν(C=O) and ν(C=C) | 1613 | 1613 (decreased intensity), 1559 (shoulder) | 1584 | psu.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Tautomerism and Solvation Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structural and dynamic properties of this compound, also known as lead(II) acetylacetonate or Pb(acac)₂. This method provides detailed insights into the electronic environment of the atomic nuclei within the molecule, allowing for the elucidation of ligand tautomerism and the effects of the solvent on the complex's structure in solution.
¹H NMR studies of metal acetylacetonate complexes typically focus on the chemical shifts of the methine proton (γ-H) and the methyl protons (CH₃). These shifts are sensitive to the electron density distribution within the ligand, which is in turn influenced by the coordinating metal ion. oup.com
Research on a solution of lead(II) trifluoromethanesulfonate in acetylacetone, which contains the acetylacetone-solvated lead(II) ion, provides insight into the ¹H NMR spectrum. The spectrum reveals the presence of the enol form of the acetylacetone ligand coordinated to the lead(II) ion. rsc.org
A study by Kawasaki et al. investigated the NMR spectra of several metal acetylacetonates (B15086760), including a related organometallic lead compound, (CH₃)₂Pb(acac)₂. oup.com In chloroform (B151607) (CDCl₃) solution, a linear relationship was observed between the chemical shifts of the γ-proton and the methyl protons for a series of metal acetylacetonate complexes. oup.com This correlation underscores the influence of the central metal atom on the electronic structure of the acetylacetonate ligand.
The solvent plays a crucial role in the solvation of the metal complex, which can lead to changes in the observed chemical shifts. Studies on various metal acetylacetonates have shown that both ¹H and ¹³C NMR chemical shifts are solvent-dependent. marquette.edu For instance, the chemical shifts of the carbonyl and methine carbons in the ¹³C NMR spectra of metal acetylacetonates show noticeable differences between solvents like deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). marquette.edu This is attributed to the different coordinating abilities of the solvents, which can interact with the metal center and influence the electron density distribution in the chelate rings.
The following table summarizes typical ¹H NMR chemical shifts for the acetylacetonate ligand, demonstrating the effect of coordination to a metal.
| Proton | Free Acetylacetone (enol form in CDCl₃) | Coordinated Acetylacetonate (general range) |
| γ-H | ~5.5 ppm | Varies with metal |
| CH₃ | ~2.0 ppm | Varies with metal |
| OH (enol) | >10 ppm | Absent upon coordination |
| Data derived from general principles of NMR of acetylacetonates. azom.com |
¹³C NMR spectroscopy provides further structural information, particularly on the carbonyl (C=O) and methine (γ-C) carbons of the ligand. The chemical shifts of these carbons are also sensitive to the metal ion and the solvent environment. marquette.edu The coordination of the acetylacetonate ligand to a metal generally results in a downfield shift of the carbonyl carbon resonance compared to the free ligand.
The table below presents representative ¹³C NMR chemical shift ranges for metal acetylacetonate complexes.
| Carbon | Metal Acetylacetonates (general range in CDCl₃) |
| C=O | 185-195 ppm |
| γ-C | ~100 ppm |
| CH₃ | 25-30 ppm |
| Data derived from studies on various metal acetylacetonates. marquette.eduoregonstate.edu |
It is important to note that since lead(II) is a diamagnetic metal ion (d¹⁰ configuration), sharp NMR signals are expected for its complexes, unlike the broad signals observed for paramagnetic metal acetylacetonates such as those of Cu(II), Fe(III), or Mn(III). azom.comrsc.orgmagritek.com This allows for more precise determination of chemical shifts and coupling constants, facilitating detailed structural analysis in solution.
Coordination Chemistry and Reactivity of Bis Pentane 2,4 Dionato O,o Lead
Chelation and Ligand Binding Modes of the Acetylacetonate (B107027) Ligand
The acetylacetonate anion (acac⁻), derived from the deprotonation of acetylacetone (B45752) (Hacac), is a versatile ligand in coordination chemistry. wikipedia.orgwikipedia.org It primarily functions as a bidentate chelating agent, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. wikipedia.orgresearchgate.net This chelation is a key feature of the structure of bis(pentane-2,4-dionato-O,O')lead, also known as lead(II) acetylacetonate. psu.edursc.org
In the solid state, the lead(II) ion in Pb(acac)₂ is chelated by two acetylacetonate ligands. rsc.orgiaea.org The lead atom and the four oxygen atoms from the two acac⁻ ligands form a distorted square pyramidal geometry. iaea.org The Pb-O bond lengths within this primary coordination sphere are in the range of 2.32 to 2.37 Å. psu.edursc.org This bidentate O,O'-coordination is the predominant binding mode for the acetylacetonate ligand in this compound.
While O,O'-chelation is the most common binding mode, the acetylacetonate ligand can, in some cases, bind to metals through its central carbon atom. This C-bonding mode is more frequently observed with third-row transition metals like platinum(II) and iridium(III). wikipedia.org However, for lead(II) acetylacetonate, the bonding is characterized by the chelation through the two oxygen atoms.
Diversity of Coordination Numbers and Geometries of Lead(II) in Complexes
Lead(II) complexes exhibit a wide variety of coordination numbers (CN) and geometries, largely due to the influence of the 6s² lone pair of electrons. researchgate.netosti.gov The coordination number for Pb(II) can range from as low as 2 to as high as 10. osti.govfiveable.meiaea.org This flexibility in coordination allows for the formation of diverse structural motifs.
In the case of solid this compound, the primary coordination number of the lead(II) ion is four, resulting from the chelation by the two acetylacetonate ligands. iaea.org The geometry around the lead ion is described as a nearly flat pyramidal or a distorted square pyramid. psu.edursc.orgiaea.org This arrangement is a direct consequence of the stereochemically active lone pair of electrons. psu.edursc.orgiaea.org
Furthermore, in the crystalline structure, there are additional, weaker interactions between the lead(II) center and oxygen atoms of neighboring molecules. psu.eduiaea.org These interactions, with Pb-O distances of 3.01–3.26 Å, can be considered to increase the formal coordination number of lead to seven. psu.edursc.orgiaea.org This demonstrates the ability of lead(II) to engage in secondary bonding, further diversifying its coordination environment. In acetylacetone solution, the lead(II) ion is solvated by acetylacetone molecules, and studies suggest a much higher coordination number, potentially as high as ten. rsc.orgiaea.org This stark difference between the solid-state and solution structures highlights the adaptability of the lead(II) coordination sphere.
The geometry of lead(II) complexes can be broadly categorized as "holodirected" or "hemidirected". researchgate.netepa.gov Holodirected geometries feature a more or less spherical distribution of ligands around the central metal ion. In contrast, hemidirected geometries, which are often favored in complexes with lower coordination numbers, show the ligands occupying only a part of the coordination sphere, leaving a void that is attributed to the presence of the stereochemically active lone pair. researchgate.netpkusz.edu.cn The distorted pyramidal geometry of solid Pb(acac)₂ is a clear example of a hemidirected structure. iaea.orgresearchgate.net
Influence of the 6s² Lone Electron Pair on Coordination Stereochemistry and Ionic Radius
The electronic configuration of the lead(II) cation is [Xe] 4f¹⁴ 5d¹⁰ 6s². mdpi.com The presence of the 6s² lone pair of electrons has a profound effect on the stereochemistry and ionic radius of lead(II) in its complexes. researchgate.netosti.gov This lone pair can be stereochemically active, meaning it occupies a position in the coordination sphere, influencing the arrangement of the ligands, or it can be stereochemically inactive, remaining in a spherical s-orbital. psu.edursc.orgresearchgate.net
In this compound, the 6s² lone pair is stereochemically active in the solid state. psu.edursc.orgiaea.org This activity is responsible for the distorted square pyramidal geometry, where the lone pair is presumed to occupy the apical position, pushing the four coordinating oxygen atoms to form the base of the pyramid. iaea.org The presence of a stereochemically active lone pair often leads to hemidirected geometries, where there is a noticeable gap in the coordination sphere. researchgate.net
The stereochemical activity of the lone pair also influences the ionic radius of the lead(II) ion. When the lone pair is inactive, residing in the 6s orbital, the ionic radius of Pb(II) is large. osti.govtandfonline.com However, when the lone pair becomes stereochemically active, it is often described as occupying a hybrid orbital with some p-character. osti.govtandfonline.com This change in the nature of the lone pair leads to a decrease in the ionic radius of the lead(II) ion. osti.govtandfonline.com In the case of solid Pb(acac)₂, the short Pb-O bonds are indicative of a smaller ionic radius for lead(II), consistent with the lone pair being stereochemically active. iaea.org Conversely, in an acetylacetone solution where the lead(II) ion is solvated and has a high coordination number, the lone pair is considered to be inactive. psu.edursc.orgiaea.org
The nature of the ligands also plays a crucial role in determining the stereochemical activity of the lone pair. More strongly donating, negatively charged ligands, such as the acetylacetonate anion, tend to favor hemidirected geometries and a stereochemically active lone pair. iaea.orgnih.gov
Hydration and Solvation Phenomena
Solvent Extraction Studies and Partition Behavior
The solvent extraction behavior of this compound provides insights into its properties in different solvent environments. tandfonline.com The relatively efficient extraction of Pb(acac)₂ from aqueous solutions into organic solvents is a notable characteristic. tandfonline.com This behavior has been attributed to the stereochemically active lone pair of the Pb(II) ion in the chelate. tandfonline.comtandfonline.com
Studies have investigated the partition of Pb(acac)₂ between water and organic solvents like toluene (B28343) and chloroform (B151607). tandfonline.com The good extractability suggests that the neutral chelate is sufficiently hydrophobic to be transferred to the organic phase. The thermodynamics of the water-toluene partition have been examined to understand the hydration of the chelate in the aqueous phase. tandfonline.com
The choice of organic solvent can influence the extraction process. For instance, chloroform, being a Lewis acid, can form outer-sphere solvates with metal acetylacetonates (B15086760) through hydrogen bonding with the donor oxygen atoms, which can enhance the extraction of the metal complex. tandfonline.com In some systems, mixed solvents are used to optimize the extraction of lead(II). rsc.org For example, a mixture of dichloromethane (B109758) and xylene has been found to be effective for the quantitative extraction of a lead(II) complex. rsc.org
Adduct Formation with Donor Ligands (e.g., Trioctylphosphine Oxide)
The coordination sphere of this compound can be expanded through the formation of adducts with additional donor ligands. This phenomenon is often studied in the context of synergistic extraction, where the addition of a second ligand (a synergist) enhances the extraction of the metal chelate. tandfonline.com
Trioctylphosphine oxide (TOPO) is a strong donor ligand that has been shown to form adducts with Pb(acac)₂. tandfonline.com The synergistic effect of TOPO on the partition of Pb(acac)₂ has been studied, and the formation constant of the inner-sphere adduct has been determined. tandfonline.com The formation of such adducts indicates that the lead(II) center in Pb(acac)₂ is coordinatively unsaturated and can accept additional ligands. This is consistent with the hemidirected structure of the complex, where the lone pair leaves a vacant site in the coordination sphere that can be occupied by a donor molecule like TOPO.
Ligand Exchange Reactions and Complex Formation
Ligand exchange reactions are fundamental processes in the chemistry of coordination compounds, involving the replacement of one or more ligands in a complex by other ligands. libretexts.orglibretexts.org this compound can participate in such reactions, where the acetylacetonate ligands are substituted by other ligands.
The lability of the ligands in a complex determines the rate at which these exchange reactions occur. While some complexes are inert, meaning they exchange ligands slowly, others are labile, with rapid ligand exchange. libretexts.org The acetylacetonate ligands in Pb(acac)₂ can be replaced by other suitable reagents, leading to the formation of new lead(II) complexes. This reactivity makes this compound a useful precursor for the synthesis of other lead-containing compounds. americanelements.com
The mechanism of ligand substitution reactions can be associative, dissociative, or an interchange mechanism. libretexts.org In an associative mechanism, the incoming ligand first binds to the metal center to form an intermediate with a higher coordination number, followed by the departure of the original ligand. In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The interchange mechanism is a concerted process without a distinct intermediate. libretexts.org The specific pathway for ligand exchange in Pb(acac)₂ would depend on various factors, including the nature of the incoming ligand and the reaction conditions.
The formation of this compound itself is a result of a complex formation reaction, typically involving the reaction of a lead(II) salt with acetylacetone in the presence of a base. wikipedia.org The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates to the lead(II) ion. wikipedia.org
Substitution with Other Chelating Ligands (e.g., Tris(pyrazolyl)methane)
The acetylacetonate (acac) ligands in Pb(acac)₂ can be displaced by other chelating ligands, such as tris(pyrazolyl)methanes. This substitution reaction is a valuable route to new lead(II) coordination compounds. For instance, the reaction of Pb(acac)₂ with tris(pyrazolyl)methane ligands like HC(pz)₃ and HC(3,5-Me₂pz)₃ (where pz denotes a pyrazolyl ring) in the presence of a suitable acid, such as HBF₄·Et₂O, leads to the formation of cationic lead(II) complexes. acs.org
In a typical reaction, the addition of two equivalents of HBF₄·Et₂O to a suspension of Pb(acac)₂ in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of one molar equivalent of the tris(pyrazolyl)methane ligand, results in the precipitation of the corresponding lead(II) tris(pyrazolyl)methane complex. acs.org The nature of the final product can be controlled by the stoichiometry of the reactants. For example, using a 1:1 ratio of the lead precursor to the HC(3,5-Me₂pz)₃ ligand yields {[HC(3,5-Me₂pz)₃]Pb}(BF₄)₂, while an excess of the ligand can lead to the formation of {[HC(3,5-Me₂pz)₃]₂Pb}(BF₄)₂. acs.org
Similarly, reacting Pb(acac)₂ with two equivalents of [H(Et₂O)₂]{B[3,5-(CF₃)₂C₆H₃]₄} and two equivalents of HC(pz)₃ or HC(3,5-Me₂pz)₃ results in the formation of {Pb[HC(pz)₃]₂}{B[3,5-(CF₃)₂C₆H₃]₄}₂ and {Pb[HC(3,5-Me₂pz)₃]₂}{B[3,5-(CF₃)₂C₆H₃]₄}₂, respectively. acs.org These reactions demonstrate the facile substitution of the acetylacetonate ligands and the influence of the substituent groups on the pyrazolyl rings on the stereochemistry of the resulting lead(II) complexes. acs.org
Table 1: Synthesis of Lead(II) Tris(pyrazolyl)methane Complexes from Pb(acac)₂
| Starting Materials | Product | Reference |
| Pb(acac)₂, HBF₄·Et₂O, HC(3,5-Me₂pz)₃ | {[HC(3,5-Me₂pz)₃]Pb}(BF₄)₂ | acs.org |
| Pb(acac)₂, HBF₄·Et₂O, HC(3,5-Me₂pz)₃ (excess) | {[HC(3,5-Me₂pz)₃]₂Pb}(BF₄)₂ | acs.org |
| Pb(acac)₂, [H(Et₂O)₂]{B[3,5-(CF₃)₂C₆H₃]₄}, HC(pz)₃ | {Pb[HC(pz)₃]₂}{B[3,5-(CF₃)₂C₆H₃]₄}₂ | acs.org |
| Pb(acac)₂, [H(Et₂O)₂]{B[3,5-(CF₃)₂C₆H₃]₄}, HC(3,5-Me₂pz)₃ | {Pb[HC(3,5-Me₂pz)₃]₂}{B[3,5-(CF₃)₂C₆H₃]₄}₂ | acs.org |
Formation of Heterometallic Acetylacetonate Complexes
This compound can also serve as a building block for the synthesis of heterometallic complexes, where it coordinates with other metal acetylacetonate compounds. A notable example is the formation of a heterobimetallic complex with cobalt(II) acetylacetonate, [Co(acac)₂]. Through a solid-state synthesis approach, a mixture of Pb(acac)₂ and Co(acac)₂ can be heated in an evacuated glass ampule under a temperature gradient to yield crystalline heterometallic products.
Depending on the stoichiometric ratio of the starting materials and the temperature gradient, different complexes can be isolated. For example, a reaction between Pb(acac)₂ and Co(acac)₂ in an approximate 1:1 molar ratio at a temperature gradient of 115 to 105 °C yields pink crystals of [PbCo(acac)₄]. In contrast, a ratio of approximately 1:2.5 of Pb(acac)₂ to Co(acac)₂ heated at a higher temperature gradient of 130 to 120 °C produces violet crystals of a heptanuclear complex, [Pb₂Co₅(acac)₁₄].
These reactions highlight the ability of Pb(acac)₂ to participate in the formation of complex, polynuclear structures with other transition metals, opening avenues for the design of new materials with potentially interesting magnetic or catalytic properties.
Electrochemical Behavior in Non-Aqueous Media
The electrochemical properties of this compound are of significant interest, particularly its reduction behavior and its potential application in energy storage systems.
Polarographic Reduction Studies
The polarographic reduction of Pb(acac)₂ has been investigated in non-aqueous media, specifically in acetylacetone as the solvent. core.ac.uk In these studies, various polarographic techniques, including direct current (DC), pulse, and alternating current (AC) polarography, were employed to understand the electrochemical behavior of the complex.
The reduction of Pb(II) in the form of its acetylacetonate complex at a dropping mercury electrode in acetylacetone containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (Bu₄NClO₄) has been observed. core.ac.uk However, the stability of the Pb(acac)₂ chelate was noted to be a factor, with the composition potentially not being a simple Pb(acac)₂ form. core.ac.uk The reversibility of the reduction process for Pb(II) acetylacetonate was found to be lower compared to other metal acetylacetonates like those of Mn(III) and Fe(III) under the studied conditions. core.ac.uk
Redox Potentials and Stability for Energy Storage Applications
The redox potentials and stability of metal acetylacetonate complexes are crucial parameters for their potential use in non-aqueous redox flow batteries (RFBs). While extensive data specifically for Pb(acac)₂ in this application is not widely published, the general principles derived from studies of other metal acetylacetonates can provide valuable insights.
The electrochemical stability window of the electrolyte is a key factor in the performance of non-aqueous batteries. researchgate.net For metal acetylacetonate complexes to be viable for energy storage, they must exhibit stable and reversible redox cycles within the operating potential window of the chosen electrolyte. The stability of these complexes is influenced by the nature of the metal center and the substituents on the acetylacetonate ligand. rsc.org
For instance, studies on various metal acetylacetonates have shown that primarily metal-based redox reactions tend to be more stable than those involving significant charge storage on the ligand. The stability, often quantified as cycle life, has been correlated with the percentage of the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO) residing on the metal center.
Thermal Behavior and Decomposition Mechanisms
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric analysis (TGA) is a fundamental technique used to assess the thermal stability and decomposition profile of materials. For metal acetylacetonate (B107027) complexes, TGA typically reveals a multi-step decomposition process. While specific TGA data for Bis(pentane-2,4-dionato-O,O')lead is not extensively detailed in publicly available literature, the behavior of analogous metal acetylacetonates (B15086760) provides significant insight into its expected characteristics.
Generally, the TGA curve for a metal acetylacetonate complex shows an initial, minor weight loss at temperatures up to around 100-150°C, which is typically attributed to the loss of adsorbed water or volatile surface contaminants. researchgate.netresearchgate.net Following this, a significant weight loss occurs at higher temperatures, corresponding to the decomposition of the organic acetylacetonate ligands. For instance, yttrium acetylacetonate exhibits a major decomposition phase between 200°C and 550°C. researchgate.net Similarly, copper(II) acetylacetonate shows significant decomposition starting above 200°C. researchgate.net Palladium(II) acetylacetonate first sublimes at approximately 187-201°C before decomposing at higher temperatures. researchgate.net
Based on these analogues, the decomposition of this compound, which has a reported melting point of 141-144°C, is expected to involve the breakdown of the lead-oxygen bonds and the fragmentation of the pentanedionate ligands. sigmaaldrich.com The process is likely to occur in several stages, ultimately leaving a residue of a lead-containing inorganic compound, such as lead oxide. The exact temperature ranges and the nature of the final product can be influenced by the heating rate and the atmosphere (e.g., inert or oxidizing) under which the analysis is conducted. For example, the thermal decomposition of lead dioxide (PbO₂) itself proceeds through intermediate oxides like Pb₃O₄ before forming α-PbO at higher temperatures. researchgate.net
Table 1: Comparison of Thermal Decomposition Characteristics of Various Metal Acetylacetonates
| Compound | Initial Weight Loss Event | Major Decomposition/Sublimation Event | Reference |
|---|---|---|---|
| Palladium(II) acetylacetonate (Pd(acac)₂) | Not specified | Sublimation at 187°C (in air) and 201°C (in Argon) | researchgate.net |
| Copper(II) acetylacetonate (Cu(acac)₂) | Moisture evaporation up to 200°C | Decomposition begins above 200°C | researchgate.net |
| Yttrium(III) acetylacetonate (Y(acac)₃) | Loss of humidity around 57°C | Multi-step decomposition from 200°C to 550°C | researchgate.net |
| Vanadyl acetylacetonate (VO(acac)₂) | Not specified | Multi-step decomposition in a humid nitrogen atmosphere | researchgate.net |
Volatility Studies in the Context of Precursor Applications
The utility of this compound as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) is fundamentally linked to its volatility. mdpi.com An effective MOCVD precursor must be sufficiently volatile to be transported in the gas phase to the substrate surface at a reasonable source temperature, while also remaining thermally stable without premature decomposition. mdpi.com
Metal acetylacetonates are a well-established class of MOCVD precursors due to their general volatility and ability to form stable complexes. mdpi.com The volatility is governed by the thermodynamics of sublimation or vaporization, specifically the enthalpy and entropy of these processes. mdpi.com While detailed vapor pressure data for Pb(acac)₂ is scarce, its successful use in the MOCVD of complex oxides like lead scandium tantalate and lead germanate confirms its adequate volatility for these applications. researchgate.netresearchgate.net
The main factors for a successful MOCVD process are precursor purity, sufficient vapor pressure (volatility), and a "processing window" between the volatilization temperature and the decomposition temperature. mdpi.com The goal is to sublime or vaporize the precursor without it breaking down in the source container, allowing for controlled transport to the deposition chamber. For many metal β-diketonates, source temperatures are often set above 200°C to achieve the necessary vapor concentration for deposition. mdpi.com The molecular structure, such as the nature of the central metal and the ligands, plays a crucial role in determining the compound's volatility. mdpi.com
Pathways of Thermal Decomposition in Thin Film Deposition Processes
In the context of MOCVD or Atomic Layer Deposition (ALD), the thermal decomposition of the this compound precursor on the heated substrate surface is the key step that leads to film formation. The decomposition pathway must be "clean," meaning it should ideally result in the desired lead-containing material (e.g., PbO, PbTiO₃, PbS) and volatile, non-contaminating by-products. mdpi.comnih.gov
The decomposition mechanism involves the cleavage of the metal-ligand bonds. For Pb(acac)₂, this is the Pb-O bond. This is followed by the breakdown or reaction of the liberated acetylacetonate ligands. The specific reaction pathway is highly dependent on the process conditions, including substrate temperature, pressure, and the presence of co-reactants or carrier gases.
For instance, in the deposition of lead oxides, an oxygen source (like O₂, H₂O, or O₃) is typically introduced as a co-reactant. The oxygen reacts with the lead atoms and helps in the combustion and removal of the organic ligand fragments as volatile species like carbon dioxide (CO₂) and water (H₂O). The decomposition of related palladium(II) acetylacetonate shows that the by-products formed depend on the atmosphere, with 2,4-pentanedione being the main organic species in both air and argon, but others like 1-propen-2-ol acetate (B1210297) also forming in argon. researchgate.net Similarly, the ALD of tin(II) acetylacetonate with water as an oxygen source was shown to produce pure SnO₂ films. rsc.org This suggests that the decomposition of Pb(acac)₂ in an oxygen-rich environment would likely proceed via oxidative pathways, facilitating the formation of a lead oxide film and volatile organic by-products.
The ultimate goal is to control the decomposition to achieve the desired film stoichiometry and phase, as seen in the MOCVD of Pb(Sc₀.₅Ta₀.₅)O₃ and Pb₅Ge₃O₁₁, where precise control over precursor delivery and decomposition is paramount. researchgate.netresearchgate.net
Advanced Applications in Materials Science and Catalysis Research
Metalorganic Chemical Vapor Deposition (MOCVD) Precursor Chemistry
Bis(pentane-2,4-dionato-O,O')lead is extensively utilized as a molecular precursor in Metalorganic Chemical Vapor Deposition (MOCVD). wikipedia.org MOCVD is a process that involves the vaporization of a volatile organometallic compound, which then thermally decomposes on a substrate to form a thin film of a desired material. google.com The advantages of MOCVD include the ability to deposit a wide variety of materials, including metals, semiconductors, and oxides, with good conformal coverage and the potential for large-scale production. wikipedia.org The success of the MOCVD process is highly dependent on the properties of the precursor, such as its volatility and thermal stability. google.com
This compound is a key precursor for the deposition of thin films containing lead, such as lead oxide (PbO). researchgate.net These films have unique electronic and optical properties, making them valuable in applications like gas sensors and network-modifiers in luminescent glassy materials. ijcps.org The deposition process typically involves heating the lead precursor and transporting it in a vapor phase to a reaction chamber where it decomposes on a substrate. For instance, lead oxide thin films have been synthesized using physical vapor deposition (PVD), a related technique, by heating lead powder in a vacuum chamber. researchgate.net The resulting films can exhibit high transmittance in the visible region and have a specific energy band gap. researchgate.net
Beyond lead oxide, this precursor is also instrumental in forming other lead-containing thin films. For example, it has been used in the synthesis of lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe) thin films via aerosol-assisted chemical vapor deposition (AACVD). research-nexus.net These materials are significant for their applications in optoelectronics and photovoltaics. research-nexus.net
The applications of this compound extend to the synthesis of complex oxide films with specialized properties like ferroelectricity, pyroelectricity, and potentially superconductivity. Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, are crucial for non-volatile memory applications. researchgate.netupenn.edu Pyroelectric materials generate a temporary voltage when they are heated or cooled, a property utilized in infrared detectors. mdpi.com While research into lead-free alternatives is growing, lead-based materials like lead zirconate titanate (PZT) remain prominent due to their excellent performance. researchgate.netmdpi.com
Lead Zirconium Titanate (PZT) is a ceramic perovskite material that demonstrates notable piezoelectric and ferroelectric properties. psu.edu Thin films of PZT are widely used in microelectromechanical systems (MEMS) as transducers, sensors, and actuators. myu-group.co.jp The sol-gel method is a popular technique for depositing PZT thin films due to its simplicity and the high uniformity of the resulting films. myu-group.co.jp
In a typical sol-gel process for PZT, precursor solutions are prepared using lead(II) acetate (B1210297), zirconium(IV) butoxide, and titanium(IV) isopropoxide, often dissolved in a solvent like 2-methoxyethanol. rsc.org The solution is deposited onto a substrate, commonly platinized silicon, via spin-coating. rsc.orgcapes.gov.br This is followed by a series of drying and pyrolysis steps before a final crystallization anneal at high temperatures, typically around 650-700 °C, to form the desired perovskite phase. myu-group.co.jpaip.org The use of a seed layer, such as lead titanate (PbTiO₃), can help promote the desired crystal orientation in the PZT film, which in turn enhances its electromechanical properties. rsc.org The properties of the final PZT film, including its dielectric and piezoelectric response, are highly dependent on processing conditions and the resulting microstructure. psu.edu
| Deposition Parameter | Typical Value/Condition | Resulting Property | Reference |
| Precursors | Lead(II) acetate, Zirconium(IV) butoxide, Titanium(IV) isopropoxide | Formation of PZT | rsc.org |
| Solvent | 2-methoxyethanol or 1-methoxy-2-propanol | Stabilizes precursors | rsc.org |
| Substrate | Platinized Silicon (Pt/Si) | Bottom electrode | myu-group.co.jp |
| Deposition Method | Spin-coating | Uniform film thickness | myu-group.co.jprsc.org |
| Pyrolysis Temperature | 350 °C | Removal of organics | myu-group.co.jp |
| Annealing Temperature | 650-700 °C | Crystallization of perovskite phase | myu-group.co.jpaip.org |
| Piezoelectric Constant (d₃₁) | > 75 pm/V | Good electromechanical response | myu-group.co.jp |
This compound, referred to as Pb(acac)₂, has emerged as a viable non-halide lead precursor in the fabrication of perovskite solar cells (PSCs). rsc.org Perovskite solar cells have garnered significant attention due to their high power conversion efficiencies and low-cost, solution-processable fabrication. unimib.it The performance and stability of these solar cells are strongly influenced by the choice of lead precursor. rsc.org
Research has shown that various lead sources, including lead acetate (Pb(OAc)₂), lead nitrate (B79036) (Pb(NO₃)₂), and Pb(acac)₂, can be used to synthesize the methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite layer. rsc.orgnih.gov The use of these alternative precursors can lead to variations in the structural properties of the perovskite, such as grain size, which in turn affects the photovoltaic performance. rsc.org For instance, PSCs fabricated using Pb(OAc)₂ have demonstrated efficiencies comparable to those made with the more common lead chloride (PbCl₂). rsc.org The development of new precursor systems, including aqueous-based lead nitrate, opens up pathways for more environmentally friendly and cost-effective manufacturing of perovskite solar cells. nih.gov
| Lead Precursor | Chemical Formula | Resulting Perovskite | Key Finding | Reference |
| Lead(II) Acetylacetonate (B107027) | Pb(C₅H₇O₂)₂ | CH₃NH₃PbI₃ | Viable non-halide precursor | rsc.org |
| Lead(II) Acetate | Pb(CH₃COO)₂ | CH₃NH₃PbI₃ | Comparable efficiency to PbCl₂ | rsc.org |
| Lead(II) Nitrate | Pb(NO₃)₂ | CH₃NH₃PbI₃ | Enables aqueous precursor systems | rsc.orgnih.gov |
| Lead(II) Chloride | PbCl₂ | CH₃NH₃PbI₃ | Commonly used halide precursor | rsc.org |
The effectiveness of a metal-organic precursor in MOCVD is largely determined by its volatility and thermal stability. mdpi.com The precursor must be volatile enough to be transported into the reaction chamber but stable enough to avoid premature decomposition. The structure of the β-diketonate ligand plays a crucial role in these properties.
Studies on various metal β-diketonates show that modifying the substituents on the ligand can significantly alter the compound's thermal behavior. For example, fluorinated β-diketonates often exhibit higher volatility. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these precursors. For this compound, TGA has shown it to be thermally stable up to 220°C. In comparison, lead 2,2,6,6-tetramethyl-3,5-heptadione (Pb(thd)₂), another lead β-diketonate, shows an onset of volatilization around 150-155°C. researchgate.net This kind of comparative data is essential for selecting the appropriate precursor for a specific MOCVD application.
| Lead β-Diketonate | Common Name | Onset of Volatilization/Decomposition | Notes | Reference |
| This compound | Lead(II) acetylacetonate | Stable up to 220°C | Commonly used in CVD and sol-gel | |
| Lead 2,2,6,6-tetramethyl-3,5-heptanedionate | Pb(thd)₂ | 150-155 °C | Used for lead oxide and PZT deposition | researchgate.netresearchgate.net |
| Tetraphenyllead | Ph₄Pb | 200-205 °C | Used for lead dioxide deposition | researchgate.net |
Synthesis of Complex Oxide Films (e.g., Ferroelectric, Pyroelectric, and Superconducting Materials)
Nanomaterials Synthesis and Surface Engineering
This compound is also employed in the synthesis of nanomaterials. The generation of nanoparticles with controlled size and morphology is of great interest due to their unique properties and potential applications in catalysis and electronics. ijcps.orgdntb.gov.ua
One innovative approach is the use of ultrasound-assisted synthesis to produce nanoparticles of this compound. This sonochemical method can yield nanoparticles in the 20–50 nm range. These nanoparticulate forms exhibit enhanced catalytic activity and superior performance in applications like organic photovoltaic devices, which is attributed to their increased surface area. Furthermore, lead oxide nanoparticles can be synthesized via the calcination of lead-containing coordination compounds at elevated temperatures. uab.cat The resulting nanoparticles can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm their phase and morphology. researchgate.netuab.cat
Table of Compound Names
| Common Name | IUPAC Name |
| Lead(II) acetylacetonate | This compound |
| Lead(II) acetate | Lead(II) acetate |
| Lead(II) chloride | Lead(II) chloride |
| Lead(II) nitrate | Lead(II) nitrate |
| Lead oxide | Lead(II) oxide |
| Lead sulfide | Lead(II) sulfide |
| Lead selenide | Lead(II) selenide |
| Lead Zirconium Titanate | Lead Zirconium Titanate (PZT) |
| Lead titanate | Lead(II) titanate |
| Zirconium(IV) butoxide | Zirconium(IV) butoxide |
| Titanium(IV) isopropoxide | Titanium(IV) isopropoxide |
| 2-methoxyethanol | 2-methoxyethanol |
| 1-methoxy-2-propanol | 1-methoxy-2-propanol |
| Methylammonium lead iodide | Methylammonium lead iodide |
| Lead 2,2,6,6-tetramethyl-3,5-heptanedionate | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)lead |
| Tetraphenyllead | Tetraphenyllead |
Role as a Precursor for Lead Chalcogenide Quantum Dots (e.g., PbS CQDs)
Catalytic Applications in Organic Synthesis
Beyond materials science, this compound and related metal acetylacetonates (B15086760) are recognized for their role in catalysis. organic-chemistry.org
This compound is known to act as a catalyst in various organic reactions. Its ability to form stable yet reactive coordination complexes makes it valuable in promoting specific chemical transformations, particularly those involving the formation of carbon-carbon bonds. wikipedia.org While specific, widely adopted named reactions catalyzed exclusively by this compound are not extensively documented in mainstream literature, its utility is inferred from the broader catalytic activity of lead(II) complexes and other metal acetylacetonates.
For instance, various lead(II) coordination compounds have demonstrated effectiveness as recyclable heterogeneous catalysts for cyanosilylation reactions, which involve the addition of trimethylsilyl (B98337) cyanide to aldehydes. sigmaaldrich.com Furthermore, other metal acetylacetonates are well-established catalysts for a range of reactions. Vanadyl acetylacetonate, for example, is an efficient catalyst for the oxidation of aldehydes, and palladium(II) acetylacetonate is used in polymerization reactions. researchgate.net These examples highlight the potential of the acetylacetonate ligand system in facilitating diverse catalytic processes, suggesting that this compound could be a viable catalyst for similar transformations.
Performance in Cyanosilylation Reactions
The compound this compound, also known as lead(II) acetylacetonate, is recognized for its potential as a catalyst in various organic transformations. Its utility in cyanosilylation reactions, a significant carbon-carbon bond-forming process, is of considerable interest in synthetic chemistry. This reaction involves the addition of a silyl (B83357) cyanide, most commonly trimethylsilyl cyanide (TMSCN), to a carbonyl group, typically an aldehyde or a ketone, to form a cyanohydrin trimethylsilyl ether. These products are valuable intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other important organic molecules.
While specific, detailed research findings on the performance of this compound as a catalyst for cyanosilylation are not extensively documented in publicly available literature, the catalytic activity of other lead(II) coordination compounds in this reaction provides a strong indication of its potential efficacy. Research into various lead(II) complexes has demonstrated their capability to act as heterogeneous catalysts for the cyanosilylation of a range of aldehydes. nih.govrsc.org
In a representative study, various lead(II) complexes were shown to effectively catalyze the reaction between different aldehydes and trimethylsilyl cyanide at a temperature of 15 °C. nih.govrsc.org The lead(II) center in these complexes is believed to function as a Lewis acid, activating the carbonyl group of the aldehyde and facilitating the nucleophilic attack of the cyanide ion from trimethylsilyl cyanide. The general scheme for this lead-catalyzed reaction is depicted below:
General Reaction Scheme for Lead-Catalyzed Cyanosilylation of Aldehydes
RCHO + (CH₃)₃SiCN $\xrightarrow{\text{Pb(II) catalyst}}$ RCH(OSi(CH₃)₃)CN
The performance of these lead(II) catalysts was evaluated across a spectrum of aldehyde substrates, including aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as aliphatic aldehydes. The results from these studies, which can be used to infer the potential performance of this compound, are summarized in the following data table.
Catalytic Performance of a Representative Lead(II) Complex in the Cyanosilylation of Various Aldehydes
| Entry | Aldehyde Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 5 | 98 |
| 2 | 4-Methylbenzaldehyde | 5 | 97 |
| 3 | 4-Methoxybenzaldehyde | 5 | 99 |
| 4 | 4-Chlorobenzaldehyde | 6 | 96 |
| 5 | 4-Bromobenzaldehyde | 6 | 95 |
| 6 | 4-Nitrobenzaldehyde | 6 | 94 |
| 7 | 2-Chlorobenzaldehyde | 7 | 93 |
| 8 | 1-Naphthaldehyde | 6 | 96 |
| 9 | 2-Thiophenecarboxaldehyde | 7 | 92 |
| 10 | trans-Cinnamaldehyde | 5 | 98 |
| 11 | Hexanal | 8 | 85 |
Data adapted from studies on related lead(II) coordination complexes as catalysts. nih.govrsc.org Reaction conditions: aldehyde (1 mmol), trimethylsilyl cyanide (1.2 mmol), catalyst (0.1 mol%), 15 °C.
The data indicates that lead(II) catalysts are highly efficient, affording excellent yields for a variety of aromatic aldehydes. The electronic nature of the substituents on the aromatic ring appears to have a minor influence on the product yield, with both electron-rich and electron-deficient systems reacting effectively. Furthermore, the catalyst demonstrates high activity for α,β-unsaturated aldehydes and aliphatic aldehydes, although slightly longer reaction times or lower yields are observed for the latter. An important feature of these lead(II) catalysts is their potential for recyclability, with studies showing that they can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. nih.govrsc.org
Given these findings for structurally related lead(II) compounds, it is reasonable to extrapolate that this compound would also exhibit robust catalytic activity in cyanosilylation reactions under similar mild conditions. The presence of the pentane-2,4-dionate ligands may influence its solubility and stability in the reaction medium, potentially offering advantages in certain solvent systems. Further dedicated research into the catalytic performance of this compound is warranted to fully elucidate its efficacy and potential applications in this important transformation.
Computational Chemistry and Theoretical Modeling of Bis Pentane 2,4 Dionato O,o Lead
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a primary method for studying metal complexes due to its favorable balance of computational cost and accuracy. It is extensively used to model the geometric and electronic properties of compounds like Bis(pentane-2,4-dionato-O,O')lead.
The lead(II) ion possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration, featuring a valence shell lone pair of electrons. In many lead(II) compounds, this 6s² lone pair is stereochemically active, meaning it occupies space in the coordination sphere and influences the molecule's geometry, leading to distorted or "hemidirected" structures. In contrast, a stereochemically inactive lone pair results in a more symmetrical "holodirected" coordination geometry.
Computational studies have been instrumental in understanding the nature of this lone pair in lead(II) complexes. nih.gov Theoretical analyses show that the stereochemical activity arises from the mixing of the lead 6s and 6p orbitals. nih.gov While the 6s orbital itself is spherical, interaction with the empty 6p orbitals can lead to a hybridized "sp" orbital with directional character. nih.gov This directionality is responsible for the observed structural distortions.
For this compound, experimental studies have confirmed that the lone pair is indeed stereochemically active in the solid crystalline state. rsc.orgpsu.edu The lead(II) ion is coordinated to four oxygen atoms from the two bidentate acetylacetonate (B107027) ligands in a nearly flat pyramidal configuration, with the lone pair presumably occupying the apex of the pyramid. rsc.orgpsu.edu
DFT calculations, often coupled with electron localization function (ELF) and Natural Bond Orbital (NBO) analysis, can quantify the extent and influence of this lone pair. nih.gov These methods allow researchers to visualize and analyze the electron density associated with the lone pair, confirming its location and its role in dictating the coordination geometry. Theoretical models have shown that the interaction between the lead(II) 6s² electrons and its accepting 6p orbitals is the primary factor governing the complexation with ligands. nih.gov Recent theoretical work on other lead-containing materials has further highlighted that localized lone pairs can stabilize transition states in ionic migration, mitigating energy barriers. rsc.org
Table 1: Summary of Theoretical Findings on Lone Pair Activity in Lead(II) Complexes
| Computational Tool | Finding | Implication for this compound | Reference |
| DFT Geometry Optimization | Predicts distorted, hemidirected coordination geometries for Pb(II) complexes. | Confirms the pyramidal structure observed in the solid state. | nih.gov |
| NBO Analysis | Shows mixing between the Pb 6s and 6p orbitals. | Explains the electronic origin of the lone pair's directionality. | nih.gov |
| ELF Topological Analysis | Visualizes and quantifies the volume and population of the valence basin corresponding to the lone pair. | Provides a quantitative measure of the lone pair's spatial influence. | nih.gov |
| Crystal Structure Analysis | The solid-state structure shows a nearly flat pyramidal configuration with strong Pb-O bonds. | The lone pair is stereochemically active in the crystalline form. | rsc.orgpsu.edu |
DFT provides a robust framework for predicting the redox potentials of metal complexes, which are crucial for electrochemical applications. The redox potential of the Pb(II)/Pb(IV) couple in this compound can be estimated computationally. The general approach involves calculating the Gibbs free energy change (ΔG) for the oxidation or reduction reaction in solution.
This is typically accomplished using a thermodynamic cycle that breaks the process down into several computable steps:
Gas-Phase Energy: The electronic energies of the reduced [Pb(II)(acac)₂] and oxidized [Pb(IV)(acac)₂]²⁺ species are calculated in the gas phase after performing geometry optimization.
Thermal Corrections: Corrections to the Gibbs free energy, including vibrational, rotational, and translational contributions, are calculated from the vibrational frequencies.
Solvation Energy: The free energy of solvation for each species is calculated using a continuum solvation model (e.g., PCM, SMD, or COSMO-RS). This step is critical as solvation energies can significantly impact redox potentials.
The free energy of the reaction in solution (ΔG_sol) is then combined, and the redox potential (E°) is calculated relative to a reference electrode using the Nernst equation. The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d), cc-pVTZ) is crucial for obtaining accurate results and is often benchmarked against experimental data for related compounds.
Table 2: Illustrative Components for DFT Calculation of Redox Potential
| Component | Description | Example Computational Method |
| E_gas (Ox/Red) | Electronic energy of the oxidized and reduced species in the gas phase. | DFT (e.g., B3LYP/6-31+G(d)) geometry optimization. |
| G_corr (Ox/Red) | Thermal correction to the Gibbs free energy. | Frequency calculation at the same level of theory. |
| ΔG_solv (Ox/Red) | Free energy of solvation for each species. | Single-point calculation with a solvation model (e.g., SMD). |
| E° | Standard redox potential calculated from the total Gibbs free energy change of the redox reaction. | Nernst Equation: E° = -ΔG_sol / (nF) |
This table is illustrative of the methodology; specific calculated values for this compound are not available in the cited literature.
For applications in areas like batteries or electrodeposition, the solubility and stability of the precursor complex are paramount. Computational modeling can predict these properties, guiding the choice of solvents and operating conditions.
Solubility: The solubility of a compound is related to its solvation free energy (ΔG_solv). DFT calculations using implicit solvation models can provide a good estimate of this value. By calculating ΔG_solv for this compound in various solvents, one can computationally screen for suitable solvent systems that would be promising for electrochemical applications. The introduction of different functional groups to a molecule is known to affect its lipophilicity, solubility, and stability. acs.org
Stability: The thermal and chemical stability of the complex can be assessed by calculating bond dissociation energies (BDEs). For this compound, the key bonds are the lead-oxygen (Pb-O) coordination bonds. A high BDE for the Pb-O bond would suggest a stable complex. DFT can be used to model the homolytic cleavage of these bonds and calculate the associated energy change. This provides insight into the temperature at which the complex might start to decompose, a critical parameter for many applications. For instance, DFT has been used to study bond dissociation energies in other metal acetylacetonato complexes to evaluate their stability. nih.gov
Table 3: Computational Approaches for Modeling Solubility and Stability
| Property | Computational Metric | DFT-Based Method |
| Solubility | Solvation Free Energy (ΔG_solv) | Calculation of electronic energy in gas phase and solution using a continuum model (PCM, SMD, COSMO-RS). |
| Stability | Bond Dissociation Energy (BDE) | Calculation of the energy difference between the intact complex and its dissociated fragments (e.g., Pb(acac)• and acac• radical). |
| Stability | Reaction Pathway Analysis | Mapping the potential energy surface for decomposition reactions to find activation barriers. |
Theoretical Insights into Ligand Interactions and Reaction Mechanisms
DFT is a powerful tool for elucidating the nature of the bonding between the lead(II) center and the acetylacetonate ligands, as well as for modeling potential reaction mechanisms. Analysis of the calculated molecular orbitals and charge distribution reveals the extent of covalent versus ionic character in the Pb-O bonds. Experimental X-ray diffraction data show Pb-O bond lengths in the solid state to be in the range of 2.32–2.37 Å. rsc.orgpsu.edu A primary goal of any theoretical model would be to accurately reproduce these structural parameters as a first validation of the computational method.
Furthermore, this compound can serve as a precursor for the synthesis of other lead-containing materials. DFT can be used to explore the mechanisms of these transformations. For example, in the thermal decomposition to form lead oxide nanoparticles, computational modeling can map the entire reaction pathway. This involves identifying key intermediates and calculating the energy of the transition states that connect them. Such studies provide a step-by-step understanding of how the ligand is removed and how the final material is formed, which is crucial for controlling the synthesis of materials with desired properties. Plausible mechanisms for reactions involving other metal acetylacetonates (B15086760) have been investigated extensively at the density functional theory level. researchgate.net
Future Research Directions
Development of Novel Synthetic Routes and Green Chemistry Approaches
Traditional synthesis of lead(II) acetylacetonate (B107027) often involves the reaction of lead(II) salts like lead nitrate (B79036) or acetate (B1210297) with acetylacetone (B45752). An established industrial method utilizes a slurry of lead oxide (PbO) in water, reacted with acetylacetone while maintaining a controlled pH of 5.5–6.0. However, future research is pivoting towards more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry. ed.govrsc.orgijpdd.org
Emerging methodologies aim to reduce hazardous waste and energy consumption. acs.orgmdpi.com A promising solvent-free approach involves the direct reaction of metallic lead with acetylacetone, using iodine as a catalyst, which can achieve yields as high as 88% at 80°C. Another innovative direction is the use of ultrasound-assisted synthesis. This technique can produce nanoparticles (20–50 nm) of the compound, which exhibit enhanced catalytic activity due to their increased surface area. Key parameters for this method include a frequency of 20 kHz and a power density of 100 W/cm². Future work will likely focus on optimizing these novel routes for industrial-scale production and exploring other green technologies like microwave-assisted synthesis, which has proven effective for other heterocyclic compounds. mdpi.com
| Synthetic Method | Reactants | Key Conditions | Yield | Primary Advantage |
| Industrial Process | Lead oxide (PbO), Acetylacetone | Aqueous slurry, pH 5.5-6.0 | 92-95% (Technical) | Cost-effective for large scale |
| Solvent-Free | Metallic Lead, Acetylacetone | Iodine (I₂) catalyst, 80°C | 88% | Eliminates hazardous solvents |
| Ultrasound-Assisted | Lead(II) salts, Acetylacetone | 20 kHz frequency, 100 W/cm² power | Not specified | Produces catalytically active nanoparticles |
Exploration of New Ligand Architectures for Tailored Properties
The properties of metal complexes are intrinsically linked to the architecture of their ligands. rsc.org While the parent ligand, pentane-2,4-dione, is effective, future research will explore modifying its structure to precisely tailor the physical and chemical properties of the resulting lead complex. This is a well-established strategy in the broader field of β-diketonate chemistry. mdpi.comnih.gov
One significant avenue is the use of fluorinated β-diketones . Substituting methyl groups with trifluoromethyl groups (e.g., in ligands like hfac) can enhance volatility, solubility in organic solvents, and air stability, which is highly advantageous for chemical vapor deposition (CVD) applications. mdpi.comresearchgate.net Another area is the development of multidentate β-diketonate ligands . These ligands can chelate to the metal center more strongly, potentially improving thermal stability and influencing the electronic properties of the complex. digitellinc.com Furthermore, incorporating large, conjugated organic moieties, such as anthracene (B1667546) or azobenzene, into the β-diketone backbone is a promising strategy. nih.govacs.org These "antenna" ligands can absorb light and transfer the energy to the metal center, a principle that could be exploited to create novel photoluminescent lead-based materials. nih.gov Research into bis-β-diketone ligands that can bridge two metal centers also opens the door to creating dinuclear or polynuclear lead complexes with unique magnetic or electronic properties. acs.org
Advanced In-Situ Characterization Techniques for Reaction Monitoring
Currently, the characterization of lead(II) acetylacetonate primarily relies on post-synthesis analytical techniques such as Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and standard Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edu While effective for product validation, these methods provide limited insight into the reaction dynamics.
Future research should focus on implementing advanced, in-situ characterization techniques to monitor the synthesis in real-time. wikipedia.org Techniques like Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, which has already been used to compare the pure ligand with its lead(II) solution, could be adapted for real-time monitoring of ligand coordination during synthesis. psu.edu Dynamic NMR spectroscopy could provide valuable data on reaction kinetics and the formation of intermediates. wikipedia.org For industrial-scale synthesis, where in-situ pH monitoring is already employed, the integration of other process analytical technologies (PAT) could allow for precise control over particle size, purity, and morphology, leading to more efficient and reproducible manufacturing.
Expanding Applications in Emerging Materials Technologies and Catalysis
Bis(pentane-2,4-dionato-O,O')lead is an established precursor for the chemical vapor deposition (CVD) of lead-based thin films, such as lead zirconate titanate (PZT), and as a catalyst for certain organic reactions. americanelements.com However, its potential applications are far from exhausted. Future research will likely focus on leveraging this compound in next-generation technologies, drawing inspiration from advances in analogous metal β-diketonate complexes.
The development of nanoparticle forms through methods like ultrasound-assisted synthesis has already shown promise for enhancing performance in organic photovoltaic devices. A major area for future exploration is in the field of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). β-diketonate complexes of other metals, especially lanthanides, are extensively used as emitters in OLEDs due to their sharp emission spectra. rsc.orgub.edu Research could investigate whether lead(II) acetylacetonate or its derivatives could serve as stable, efficient emitters or as host materials in OLED architectures. Furthermore, the creation of heterometallic systems, combining lead with other metals through bridging β-diketonate ligands, could lead to functional materials with novel magnetic, catalytic, or sensor capabilities. mdpi.comnih.gov
Deeper Computational Analysis of Electronic Structure and Quantum Phenomena
The electronic structure of lead(II) acetylacetonate is particularly interesting due to the presence of a 6s² lone pair of electrons on the lead(II) ion. psu.edursc.org Crystallographic and scattering studies have revealed that this lone pair is stereochemically active in the solid, crystalline state, influencing the coordination geometry, but appears inactive when the compound is dissolved in acetylacetone. psu.edursc.orgiaea.org This quantum phenomenon warrants a more profound theoretical investigation.
Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to model the electronic structure of the complex in greater detail. rsc.org Such studies could elucidate the precise nature of the Pb–O bonds and quantify the influence of the stereochemically active lone pair on the molecule's structure and reactivity. researchgate.net Computational analysis can also predict the photophysical properties of new, hypothetical lead complexes with modified ligand architectures, guiding synthetic efforts. rsc.org By modeling the excited states and potential energy surfaces, researchers can better understand and predict the luminescence and energy transfer processes, paving the way for the rational design of lead-based materials for applications in fields like optoelectronics and catalysis. nih.gov
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Bis(pentane-2,4-dionato-O,O')lead in laboratory settings?
Answer: The synthesis typically involves reacting lead(II) salts with acetylacetone (pentane-2,4-dione) under controlled pH and temperature conditions. A common approach is to use lead nitrate or acetate in an ethanol-water mixture, followed by slow addition of acetylacetone. Characterization requires a combination of techniques:
- Elemental Analysis : Confirm stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS) for lead content and combustion analysis for C/H/O.
- Spectroscopy : FTIR to identify acetylacetonate ligand coordination (e.g., ν(C=O) and ν(C-O) shifts) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
- X-ray Diffraction (XRD) : For crystalline samples, use single-crystal XRD with programs like SHELXL for structure refinement .
Q. What safety protocols are critical when handling this compound in research laboratories?
Answer: Due to lead toxicity and ligand volatility:
- Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation risks. Closed systems for liquid transfer are recommended .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory during powder handling.
- Decontamination : Immediate washing with soap/water after skin contact. Emergency eyewash stations and showers must be accessible .
- Waste Disposal : Collect lead-containing waste in sealed containers labeled for hazardous metal disposal, adhering to OSHA 1910.1020 regulations .
Q. Which spectroscopic techniques are most effective for analyzing the coordination geometry of this compound?
Answer:
- NMR Spectroscopy : NMR can probe lead coordination environments, though sensitivity challenges require high-field instruments.
- Electronic Absorption Spectroscopy : UV-Vis to study ligand-to-metal charge transfer (LMCT) transitions, particularly in the 250–400 nm range.
- Electron Paramagnetic Resonance (EPR) : Useful if paramagnetic impurities are present, though lead(II) is diamagnetic.
- Raman Spectroscopy : Detect metal-ligand vibrational modes (e.g., Pb-O stretches at ~450 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound across different studies?
Answer: Contradictions in bond lengths/angles may arise from:
- Twinned Crystals : Use SHELXD for structure solution and check for twinning via R-factor analysis. Refinement in SHELXL with TWIN/BASF commands can correct for this .
- Disorder Modeling : Apply PART instructions in SHELXL to model ligand or solvent disorder.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or overfitting .
- Temperature Effects : Compare data collected at similar temperatures (e.g., 100 K vs. room temperature) to rule out thermal motion artifacts.
Q. What strategies are employed to investigate the electronic structure and reactivity of this compound in catalytic applications?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for lead. Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior.
- Cyclic Voltammetry : Measure redox potentials in aprotic solvents (e.g., DMF) to identify Pb(II)/Pb(IV) transitions.
- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states via Pb 4f core-level shifts.
- Reactivity Studies : Track ligand substitution kinetics with competing ligands (e.g., dithiocarbamates) using stopped-flow UV-Vis .
Q. How should researchers address inconsistencies in toxicity assessments between in vitro and in vivo studies of this compound?
Answer:
- Dose-Response Calibration : Normalize exposure levels using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences.
- Bioavailability Factors : Test solubility in simulated biological fluids (e.g., artificial lysosomal fluid) to correlate in vitro cytotoxicity with in vivo absorption .
- Subgroup Analysis : Stratify data by exposure duration (acute vs. chronic) and endpoints (e.g., neurotoxicity vs. carcinogenicity) using meta-analysis tools .
- Confounding Variables : Control for coexposure to other heavy metals (e.g., cadmium) in animal studies via ICP-MS tissue analysis .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
